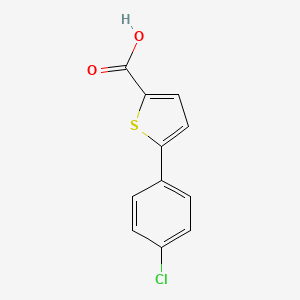

5-(4-Chlorophenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLCYLPZQKOCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346593 | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-14-0 | |

| Record name | 5-(4-Chlorophenyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Chlorophenyl)thiophene-2-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry, materials science, and agrochemical development. Its rigid thiophene core, coupled with the electronic properties of the chlorophenyl group and the reactive handle of the carboxylic acid, makes it a valuable scaffold and key intermediate. In pharmaceutical research, this moiety is explored for the synthesis of agents targeting inflammatory and infectious diseases.[1] In materials science, it serves as a building block for conductive polymers and organic semiconductors used in electronic devices.[1] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, experimental considerations, and practical methodologies for researchers in the field.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary bond disconnections that inform the main synthetic strategies. The most logical disconnections are the C-C bond between the thiophene and the phenyl ring, and the C-C bond between the thiophene ring and the carboxylic acid group. This leads to two general, forward-thinking strategies:

-

Strategy A: Aryl-Thiophene Coupling. This approach involves forming the key carbon-carbon bond between a pre-functionalized thiophene ring and a 4-chlorophenyl synthon. This is most commonly achieved via transition metal-catalyzed cross-coupling reactions.

-

Strategy B: Thiophene Ring Construction. This strategy involves building the substituted thiophene ring from acyclic precursors that already contain the necessary carbon framework or can be functionalized post-cyclization.

Caption: Fig. 1: Retrosynthetic analysis of the target molecule.

Core Synthesis Strategy 1: Palladium-Catalyzed Cross-Coupling

The most versatile and widely employed method for synthesizing 5-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[3][4] The reaction is valued for its mild conditions, high functional group tolerance, and generally high yields.[3]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 5-bromothiophene-2-carboxylic acid or 1-bromo-4-chlorobenzene), forming a Pd(II) complex.[4][5]

-

Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group (e.g., the 4-chlorophenyl group) to the Pd(II) complex, displacing the halide.[4][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Sources

An In-Depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid (CAS 40133-14-0)

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(4-Chlorophenyl)thiophene-2-carboxylic acid, identified by CAS Number 40133-14-0, is a versatile heterocyclic building block of significant interest in modern chemical research and development. Its structure, which combines a thiophene-2-carboxylic acid core with a 4-chlorophenyl substituent at the 5-position, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, key reactions, and diverse applications, with a focus on its role as a pivotal intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1] The presence of the thiophene ring offers a stable aromatic system that is amenable to various organic transformations, while the chlorophenyl group influences the molecule's electronic characteristics and potential biological interactions.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 40133-14-0 | [1] |

| Molecular Formula | C₁₁H₇ClO₂S | [1] |

| Molecular Weight | 238.69 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 247-253 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| SMILES | C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl | |

| InChIKey | GWLCYLPZQKOCTB-UHFFFAOYSA-N |

Synthesis and Manufacturing Routes

The synthesis of this compound is not widely detailed in readily available literature, however, the synthesis of its structural precursor, 5-chlorothiophene-2-carboxylic acid, is well-documented and provides insight into the relevant synthetic chemistry. The addition of the 4-chlorophenyl group can be achieved through cross-coupling reactions.

One of the most efficient industrial methods for producing the related 5-chlorothiophene-2-carboxylic acid is a one-pot process starting from 2-thiophenecarboxaldehyde. This approach is favored for its operational simplicity and reduced waste.

Conceptual One-Pot Synthesis Pathway:

Caption: One-pot synthesis of 5-chlorothiophene-2-carboxylic acid.

This process involves the chlorination of 2-thiophenecarboxaldehyde to form the 5-chloro intermediate, which is then oxidized in the same pot to yield the final carboxylic acid after acidification and purification. The choice of a one-pot synthesis minimizes the need for isolating intermediates, which is often costly and can lead to yield loss in large-scale production.

Core Applications and Mechanistic Insights

This compound serves as a critical intermediate in multiple high-value applications. Its utility stems from the ability to functionalize both the carboxylic acid group and the aromatic rings through various organic reactions.

Pharmaceutical Development

The primary application of this chemical scaffold is in pharmaceutical synthesis, particularly for agents targeting inflammatory and infectious diseases.[1] Thiophene-based compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4]

Role as an Intermediate in Rivaroxaban Synthesis: While this compound itself is not a direct precursor, the closely related 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the manufacture of Rivaroxaban , a potent, orally administered direct factor Xa inhibitor used as an anticoagulant.[5] The synthesis involves converting the carboxylic acid to the more reactive acyl chloride, which is then coupled with the complex amine core of the final drug molecule.[5][6][7]

Caption: Key acylation step in the synthesis of Rivaroxaban.

Anti-Inflammatory and Kinase Inhibition Potential: Derivatives of thiophene are actively investigated as anti-inflammatory agents. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][8] Furthermore, various thiophene and benzothiophene derivatives have been identified as potent multi-kinase inhibitors, a strategy of significant interest in oncology.[9] For example, certain derivatives show inhibitory activity against kinases like Clk1, Clk4, and Dyrk1A/1B, which are often overexpressed in tumors.[9][10] The 5-(4-chlorophenyl)thiophene scaffold represents a promising starting point for the design of novel kinase inhibitors.

Material Science

In material science, this compound is a valuable monomer for creating advanced materials like conductive polymers and organic semiconductors.[1] Polythiophenes are a well-studied class of conducting polymers due to their environmental stability and tunable electronic properties. The introduction of a 4-chlorophenyl substituent is expected to modulate the polymer's bandgap and conductivity through inductive and mesomeric effects, making it suitable for applications in electronic devices like sensors and organic photovoltaics.[1][11]

Organic Synthesis and Agrochemicals

As a functionalized building block, this compound is employed in the synthesis of more complex organic molecules.[1] The carboxylic acid can be converted to esters, amides, or acid halides, while the thiophene ring can undergo further substitution or cross-coupling reactions. This versatility also extends to agricultural chemistry, where it serves as an intermediate for creating effective pesticides and herbicides.[1]

Key Experimental Protocols

The true utility of a chemical intermediate is demonstrated through its successful application in synthetic transformations. Below are detailed, representative protocols for key reactions involving this class of compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for C-C bond formation, a cornerstone of modern organic synthesis, using a thiophene derivative as the coupling partner. This reaction is fundamental for creating the bi-aryl structures common in many pharmaceuticals and advanced materials.

Objective: To couple an arylboronic acid with a halogenated thiophene carboxylate derivative.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-bromothiophene-2-carboxylate derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). To this mixture, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 5-arylthiophene-2-carboxylate derivative.[12][13]

Causality: The choice of a palladium catalyst, specifically Pd(0), is critical as it initiates the catalytic cycle through oxidative addition into the carbon-halogen bond of the thiophene derivative. The base is essential for the transmetalation step, activating the boronic acid for coupling.

Protocol 2: Conversion to Acyl Chloride for Amide Coupling

Objective: To activate the carboxylic acid for subsequent reaction with an amine, a key step in synthesizing many pharmaceuticals, including Rivaroxaban.

Step-by-Step Methodology:

-

Setup: In a fume hood, suspend this compound (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the mixture at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~75-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 5-(4-chlorophenyl)thiophene-2-carbonyl chloride is often used immediately in the next step without further purification.[5][6]

Trustworthiness: This is a standard and highly reliable method for converting carboxylic acids to acyl chlorides. The use of a catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier intermediate, which is more reactive than the carboxylic acid itself.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion

This compound (CAS 40133-14-0) is a high-value chemical intermediate with a broad and expanding range of applications. Its robust chemical nature and versatile reactivity make it a cornerstone for innovation in pharmaceutical synthesis, particularly in the development of anti-inflammatory and anticoagulant therapies, as well as in the formulation of next-generation conductive polymers. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their work. As research into novel thiophene derivatives continues, the importance of this fundamental building block is set to grow, paving the way for new discoveries in medicine, material science, and beyond.

References

- Mali, P. S., Patel, P. I., & Singh, P. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Processes, 3(1), 11.

- Wang, Z., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(11), 13278-13286.

- IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. (2012).

- Khan, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1264, 133259.

- El-Damasy, A. K., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(13), 965-983.

-

Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Halides. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1387875.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(1), 1.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4319.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(1), 1.

- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)

- Hawash, M., et al. (2022).

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(1), 1.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4319.

- Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2023). Results in Chemistry, 5, 100816.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2243.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2021). Journal of Chemistry, 2021, 6688188.

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102456.

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.

-

This compound 98+% (HPLC) - Data Sheet. (n.d.). Retrieved January 17, 2026, from [Link]

- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2022). Future Medicinal Chemistry, 14(13), 965-983.

-

4-(4-Chlorophenyl)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Molecules, 26(13), 3959.

- The Chemistry of Conducting Polythiophenes. (1997).

- Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). Polymers, 14(1), 1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-(4-Chlorophenyl)thiophene-3-carboxylic acid | 130674-34-9 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.cmu.edu [chem.cmu.edu]

- 12. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Thiophene Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs. This guide delves into the intricate biological activities of a particularly compelling derivative: 5-(4-Chlorophenyl)thiophene-2-carboxylic acid. This molecule, and its closely related analogues, have demonstrated a remarkable spectrum of pharmacological effects, spanning anti-inflammatory, antimicrobial, and anticancer activities. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's synthesis, mechanisms of action, and structure-activity relationships is paramount to unlocking its full therapeutic potential. This document serves as an in-depth technical resource, synthesizing current knowledge to inform and inspire future research and development endeavors.

Synthesis and Chemical Profile

The synthetic accessibility of this compound is a key enabler of its exploration in drug discovery. The primary and most efficient route to this compound and its derivatives is through the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction provides a robust and versatile method for forming the crucial carbon-carbon bond between the thiophene and chlorophenyl rings.

Generalized Suzuki Coupling Protocol for 5-Arylthiophene-2-carboxylates

The synthesis of 5-arylthiophene-2-carboxylate derivatives, including the 4-chlorophenyl variant, typically begins with an esterified 5-bromothiophene-2-carboxylate precursor.[1] The rationale behind esterifying the carboxylic acid is to protect it during the coupling reaction, preventing unwanted side reactions.

Step-by-Step Methodology:

-

Esterification of 5-bromothiophene-2-carboxylic acid: The starting material, 5-bromothiophene-2-carboxylic acid, is reacted with an alcohol (e.g., amyl alcohol) in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[1] This reaction yields the corresponding ester.

-

Reaction Setup for Suzuki Coupling: In a reaction vessel, the esterified precursor (1 equivalent) is combined with 4-chlorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system, often a mixture of toluene, ethanol, and water.[1]

-

Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: The reaction mixture is heated to reflux (typically around 90°C) and stirred for several hours until thin-layer chromatography (TLC) indicates the completion of the reaction.[1]

-

Workup and Purification: Upon cooling, the mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product is purified, typically through recrystallization, to yield the pure 5-(4-chlorophenyl)thiophene-2-carboxylate ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester back to the carboxylic acid, usually by treatment with a base like sodium hydroxide followed by acidification.

Caption: Synthetic pathway for this compound via Suzuki coupling.

Anti-inflammatory Activity: A Dual Inhibition Mechanism

Chronic inflammation is a hallmark of numerous diseases, and the development of safer and more effective anti-inflammatory agents is a critical area of research. Derivatives of this compound have emerged as promising candidates, primarily through their ability to dually inhibit two key enzymes in the inflammatory cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

The rationale for targeting both COX and 5-LOX stems from the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. While these drugs are effective at reducing inflammation by blocking prostaglandin synthesis, they can lead to significant side effects. Dual inhibition of COX and 5-LOX offers a more comprehensive approach by simultaneously blocking the production of both prostaglandins and leukotrienes, potentially leading to enhanced efficacy and a more favorable safety profile.

Mechanism of Action: Targeting Pro-inflammatory Enzymes

The anti-inflammatory effects of these thiophene derivatives are attributed to their modulation of the arachidonic acid cascade. By inhibiting COX-1 and COX-2, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] Simultaneously, their inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[3]

Some thiophene derivatives have also been shown to downregulate the expression of COX-2 and nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the inflammatory response.[4][5] The canonical NF-κB pathway is activated by pro-inflammatory cytokines, leading to the transcription of genes involved in inflammation.[6] By inhibiting this pathway, these compounds can exert a broader anti-inflammatory effect.

Caption: Dual inhibition of COX and 5-LOX by thiophene derivatives.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is typically assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

In Vitro COX-1/COX-2 and 5-LOX Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the activity of the purified enzymes. Fluorimetric screening kits are commonly used for this purpose.[7] The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[3]

Table 1: Representative COX/LOX Inhibition Data for Thiophene Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| Thiophene Derivative A | >100 | 0.25 | 15.6 |

| Thiophene Derivative B | 85.3 | 0.15 | 10.4 |

| Celecoxib (Reference) | 15.2 | 0.05 | - |

| Zileuton (Reference) | - | - | 0.5 |

Note: Data is illustrative and compiled from various sources on thiophene derivatives.

Carrageenan-Induced Paw Edema in Rodents:

This is a widely used and well-validated in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[8][9][10][11]

Step-by-Step Protocol:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment to minimize stress-related variability.[9]

-

Compound Administration: The test compound, a vehicle control, and a positive control (e.g., diclofenac sodium) are administered to different groups of animals, usually orally or intraperitoneally, 30 to 60 minutes before the induction of inflammation.[10][11]

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce a localized inflammatory response.[8][11]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[11]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial agents. Thiophene derivatives, including those based on the this compound scaffold, have demonstrated promising activity against a range of bacteria, including multidrug-resistant strains.[12]

Mechanism of Action: Targeting Bacterial Processes

The precise antimicrobial mechanisms of these compounds are still under investigation, but several potential targets have been identified. Some thiophene derivatives are believed to inhibit bacterial histidine kinases, which are crucial components of two-component signal transduction systems that regulate various cellular processes in bacteria.[12] Others may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Evaluation of Antimicrobial Efficacy

The antimicrobial activity of these compounds is determined using standard microbiological techniques to ascertain their minimum inhibitory concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a commonly used technique.

Step-by-Step Protocol:

-

Preparation of Compound Stock Solution: The test compound is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[13]

-

Serial Dilution: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[13]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[13][14]

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.[13]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative MIC Values for Thiophene Derivatives against Resistant Bacteria

| Compound | Organism | MIC (µg/mL) |

| Thiophene Derivative X | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Thiophene Derivative Y | Pseudomonas aeruginosa | 64 |

| Ampicillin (Reference) | MRSA | >256 |

Note: Data is illustrative and compiled from various sources on thiophene derivatives.

Anticancer Activity: Disrupting the Cytoskeleton

The search for novel anticancer agents with improved efficacy and reduced toxicity is a continuous effort. Derivatives of this compound have shown potential as anticancer agents by targeting a fundamental component of the cell's machinery: tubulin.[15][16]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, including cell division, motility, and intracellular transport. The dynamic instability of microtubules is critical for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can disrupt this process, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[17] Several derivatives of 5-(4-chlorophenyl)furan, a close structural analog of the thiophene core, have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[16] This inhibition of microtubule formation leads to a G2/M phase arrest in the cell cycle, followed by the induction of apoptosis.[17]

Caption: Inhibition of tubulin polymerization by thiophene derivatives leading to apoptosis.

Evaluation of Anticancer Activity

The anticancer potential of these compounds is evaluated through in vitro cytotoxicity assays against various cancer cell lines and tubulin polymerization assays.

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Tubulin Polymerization Assay:

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization can be monitored by an increase in fluorescence.[18] The results are often expressed as the IC50 value for the inhibition of tubulin polymerization.[19]

Table 3: Representative Anticancer Activity Data for Thiophene/Furan Derivatives

| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |

| Furan Derivative 7c | Leukemia (SR) | 0.09 | 95.2 (% inhibition) |

| Furan Derivative 7e | Leukemia (SR) | 0.05 | 96.0 (% inhibition) |

| Furan Derivative 11a | Leukemia (SR) | 0.06 | 96.3 (% inhibition) |

| Colchicine (Reference) | Leukemia (SR) | Potent | - |

Data adapted from a study on 5-(4-chlorophenyl)furan derivatives, which are structurally similar to the topic compound.[16]

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence activity. The presence of a halogen, such as chlorine at the para position, is often associated with enhanced biological activity.

-

Modifications of the Carboxylic Acid: Conversion of the carboxylic acid at the 2-position to amides or esters can modulate the compound's pharmacokinetic properties and biological activity. For instance, some ester derivatives have shown more potent anti-arthritic effects than the parent carboxylic acid.

-

The Thiophene Core: The thiophene ring itself is a critical pharmacophore. Its replacement with other heterocyclic rings can lead to a decrease in activity, highlighting its importance for target interaction.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Its demonstrated anti-inflammatory, antimicrobial, and anticancer activities, coupled with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular targets and signaling pathways for each of its biological activities. Further optimization of the core structure through medicinal chemistry approaches, guided by a deeper understanding of its SAR, holds the potential to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this fascinating class of compounds is poised to contribute significantly to the advancement of treatments for a range of human diseases.

References

-

Mujahid, A., Rasool, N., Qamar, M. U., Zubair, M., Ahmad, F., Altaf, A. A., Akhtar, A., Shah, S. A. A., Alqahtani, F., & Alsanea, S. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(3), 103662. [Link]

-

Ryan, E. P., He, H., & Weir, T. L. (2011). Pro-inflammatory enzymes, cyclooxygenase 1, cyclooxygenase 2, and 5-lipooxygenase, inhibited by stabilized rice bran extracts. PubMed, 2011, 1-8. [Link]

-

Fallarero, A., Oinonen, P., & Vuorela, P. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Scientific Reports, 8(1), 7795. [Link]

-

Chen, B. H., Wu, Y. C., & Lee, W. S. (2015). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. PLoS One, 10(7), e0132388. [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1803-1820. [Link]

-

Ahmad, I., Khan, A. U., & Faiz, S. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Scientific Reports, 15(1), 34137. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Rasool, N., Noreen, M., & Zubair, M. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 12(1), 29-47. [Link]

-

Kopacz, M., & Wnorowski, A. (2024). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International Journal of Molecular Sciences, 25(19), 10731. [Link]

-

Manga, V., & Kunala, P. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Synthetic Communications, 52(22), 3045-3059. [Link]

-

Parra-Millán, R., Escudero-López, B., & Carrascosa, C. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 961917. [Link]

-

Morris, C. J. (2003). Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 24(1), 5.4.1-5.4.6. [Link]

-

Taha, E. A., & El-Sayed, M. A. A. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3209. [Link]

-

Manga, V., & Kunala, P. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Synthetic Communications, 52(22), 3045-3059. [Link]

-

Rasool, N., & Zubair, M. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7338. [Link]

-

Posa, V., & Kumar, D. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(11), e202200155. [Link]

-

Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1803-1820. [Link]

-

Rocha, e., Silva, M., & Garcia Leme, J. (1973). Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating. British Journal of Pharmacology, 49(1), 89-96. [Link]

-

Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

-

Karale, D. D., & Karale, S. S. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

-

Tilborghs, S., Corthouts, J., & Verhoeven, Y. (2017). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 18(10), 2068. [Link]

-

Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link]

-

Kumar, A., & Singh, A. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 27(19), 6599. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 10(46), 27613-27625. [Link]

-

Posa, V., & Kumar, D. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen, 11(11), e202200155. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Kumar, S., & Raj, A. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(2), 115-118. [Link]

-

Riendeau, D., & Percival, M. D. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 275(2), 1041-1047. [Link]

-

Shornikov, A. V., & Shimanovich, R. (2009). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Prostaglandins & Other Lipid Mediators, 88(3-4), 86-91. [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. inotiv.com [inotiv.com]

- 9. researchgate.net [researchgate.net]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. phytopharmajournal.com [phytopharmajournal.com]

- 12. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Thiophene Carboxylic Acid Saga: From Coal Tar Impurity to Privileged Medicinal Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted thiophene carboxylic acids. From the serendipitous discovery of thiophene as a contaminant in coal tar to its current status as a "privileged scaffold" in medicinal chemistry, this document traces the key milestones and scientific ingenuity that have shaped this important class of heterocyclic compounds. We will delve into the mechanistic underpinnings of foundational synthetic routes such as the Hinsberg, Paal-Knorr, and Gewald syntheses, and chart the evolution of methods for introducing and manipulating the carboxylic acid functionality. Through detailed experimental protocols, comparative data, and an analysis of structure-activity relationships in prominent drug molecules, this guide offers field-proven insights for researchers and professionals engaged in drug discovery and development.

The Dawn of Thiophene Chemistry: A Fortuitous Discovery

Foundational Syntheses of the Thiophene Ring

The discovery of thiophene spurred immediate interest in its chemical synthesis. The latter part of the 19th and the 20th century saw the development of several seminal methods for constructing the thiophene ring, which remain fundamental to this day.

The Paal-Knorr Thiophene Synthesis (1884)

One of the earliest and most versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, reported in 1884.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2]

Mechanism: The reaction is believed to proceed through the initial thionation of one or both carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiophene ring.[3]

Diagram: Paal-Knorr Thiophene Synthesis Workflow

Caption: Workflow for the Paal-Knorr thiophene synthesis.

The Hinsberg Thiophene Synthesis (1885)

Shortly after the Paal-Knorr synthesis, the Hinsberg synthesis was developed, offering a route to thiophene-2,5-dicarboxylic acid derivatives.[1] This method involves the condensation of an α-diketone with a dialkyl thiodiacetate in the presence of a strong base.[4][5][6][7]

Mechanism: The Hinsberg synthesis is understood to proceed via a Stobbe-type condensation mechanism.[5] The base facilitates the formation of a carbanion from the thiodiacetate, which then attacks one of the carbonyl groups of the α-diketone. A subsequent intramolecular cyclization and dehydration lead to the formation of the thiophene ring.

Diagram: Hinsberg Thiophene Synthesis Mechanism

Caption: Mechanistic overview of the Hinsberg thiophene synthesis.

The Gewald Aminothiophene Synthesis (1966)

A significant advancement in thiophene chemistry was the development of the Gewald aminothiophene synthesis in 1966.[1][2] This multicomponent reaction provides a highly efficient route to polysubstituted 2-aminothiophenes, which are valuable precursors for a wide range of derivatives, including thiophene carboxylic acids.[2][8][9] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base.[2][8]

Mechanism: The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[2][8] The base then facilitates the addition of sulfur to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

Diagram: Gewald Aminothiophene Synthesis Workflow

Caption: General workflow of the Gewald aminothiophene synthesis.

The Introduction of the Carboxylic Acid Moiety: An Evolutionary Tale

While the foundational syntheses provided access to the thiophene core, the development of methods to introduce the carboxylic acid functionality was crucial for their application in medicinal chemistry.

Classical Approaches

Early methods for the synthesis of thiophene carboxylic acids often relied on classical organic reactions:

-

Oxidation of Alkylthiophenes: The relative stability of the thiophene ring allows for the oxidation of alkyl side chains to carboxylic acids using strong oxidizing agents.[10]

-

Friedel-Crafts Acylation Followed by Haloform Reaction: A common two-step procedure involves the Friedel-Crafts acylation of thiophene to introduce an acetyl group, which is then oxidized to a carboxylic acid via the haloform reaction.[11][12][13] This method is particularly useful for the synthesis of thiophene-2-carboxylic acid.[11][13] The Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position.[14]

-

Carbonation of Organometallic Intermediates: The reaction of thienyllithium or thienylmagnesium (Grignard) reagents with carbon dioxide is a reliable method for the direct introduction of a carboxylic acid group. This approach offers good control over regioselectivity, depending on the position of the halogen in the starting halothiophene.[15]

Modern Synthetic Developments

More contemporary methods have focused on improving efficiency, functional group tolerance, and scalability. Palladium-catalyzed carbonylation reactions, for instance, have emerged as a powerful tool for the synthesis of thiophene carboxylic acids and their esters from halogenated thiophenes.[15]

Substituted Thiophene Carboxylic Acids in Drug Discovery: A Privileged Scaffold

The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group in a drug molecule without loss of biological activity, and in many cases, with improved properties such as enhanced potency or a more favorable metabolic profile.[1] The carboxylic acid group, with its ability to form strong hydrogen bonds and ionic interactions, is a key pharmacophoric feature in many drug classes. The combination of these two moieties has led to the development of numerous successful therapeutic agents.

Case Study: Tienilic Acid and its Analogs

Tienilic acid is a uricosuric diuretic that contains a 2,3-dichlorophenyl ketone substituent on a thiophene-2-carboxylic acid core. While effective, it was later withdrawn from the market due to hepatotoxicity concerns. Nevertheless, the study of tienilic acid and its analogs has provided valuable insights into the structure-activity relationships of this class of compounds.[16][17] The carboxylic acid group is crucial for its activity, as replacing it with an oxirane ring leads to a loss of its P450 2C9 inactivation properties.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted thiophene carboxylic acids can be finely tuned by varying the nature and position of substituents on the thiophene ring. For example, in a series of thiophene-2-carboxamide derivatives with anticancer activity, substitutions on a pendant phenyl ring were shown to significantly influence their potency against various cancer cell lines.[18] Similarly, in a series of JNK inhibitors based on a thiophene-3-carboxamide scaffold, comprehensive SAR studies have guided the optimization of their inhibitory profiles.[19]

Experimental Protocols

Synthesis of Thiophene-2-carboxylic Acid from 2-Acetylthiophene via the Haloform Reaction

This protocol is adapted from established procedures for the haloform reaction.[11]

Materials:

-

2-Acetylthiophene

-

Sodium hypochlorite solution (commercial bleach)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylthiophene in a suitable solvent such as dioxane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hypochlorite while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Destroy any excess sodium hypochlorite by adding a small amount of sodium bisulfite.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of thiophene-2-carboxylic acid should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is based on the procedure reported by Gewald.[20]

Materials:

-

3-Pentanone (diethyl ketone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, combine 3-pentanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Warm the mixture to approximately 40-50 °C with stirring.

-

Slowly add morpholine dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the reaction mixture at 50 °C for 2-3 hours.

-

Cool the mixture in an ice bath. The product should precipitate out of solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Quantitative Data

Table 1: Comparative Yields of Selected Thiophene Carboxylic Acid Syntheses

| Synthesis | Starting Materials | Product | Typical Yield (%) | Reference |

| Haloform Reaction | 2-Acetylthiophene | Thiophene-2-carboxylic acid | 94% | [13] |

| Grignard Carbonation | 2-Bromothiophene | Thiophene-2-carboxylic acid | High | [15] |

| Gewald Synthesis | 3-Pentanone, Ethyl cyanoacetate, Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | ~52% | [21] |

| Hinsberg Synthesis | Benzil, Diethyl thiodiacetate | Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate | Good | [5] |

Table 2: Spectroscopic Data for Thiophene-2-carboxylic Acid

| Spectroscopic Technique | Characteristic Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ 7.3-8.0 (m, 3H, thiophene protons), δ 11.5-12.5 (br s, 1H, COOH) | [22] |

| ¹³C NMR (CDCl₃, ppm) | δ ~127-135 (thiophene carbons), δ ~168-172 (C=O) | [23][24] |

| IR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1400-1500 (C=C stretch) | [3] |

| Mass Spectrometry | Molecular ion peak at m/z = 128. Prominent fragments from loss of -OH (m/z = 111) and -COOH (m/z = 83). | [25][26][27] |

Table 3: Pharmacological Data of Selected Thiophene Carboxylic Acid Derivatives

| Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |

| Tienilic Acid | P450 2C9 Inactivator | Kᵢ = 12.5 µM | [17] |

| Compound 2b (Thiophene Carboxamide) | Anticancer (Hep3B cell line) | IC₅₀ = 5.46 µM | [18] |

| Compound 2e (Thiophene Carboxamide) | Anticancer (Hep3B cell line) | IC₅₀ = 12.58 µM | [18] |

| Compound 7f (Thieno[3,2-d]pyrimidine-6-carboxamide) | Anticancer (HT-29 cell line) | IC₅₀ = 2.18 µM | [28] |

| Compound 7f (Thieno[3,2-d]pyrimidine-6-carboxamide) | PI3Kα Inhibitor | IC₅₀ = 1.26 µM | [28] |

Conclusion

The journey of substituted thiophene carboxylic acids from an impurity in benzene to a cornerstone of modern medicinal chemistry is a testament to the power of scientific inquiry and the continuous evolution of synthetic methodology. The foundational syntheses of Paal-Knorr, Hinsberg, and Gewald provided the initial access to this versatile scaffold, while subsequent developments in functionalization techniques have enabled the synthesis of a vast array of derivatives with tailored biological activities. As our understanding of disease pathways deepens, the privileged structure of substituted thiophene carboxylic acids will undoubtedly continue to serve as a fertile ground for the discovery of novel therapeutics, carrying forward the legacy of Viktor Meyer's serendipitous discovery.

References

- BenchChem. (2025). Application Notes and Protocols: 2-Acetylthiophene as a Precursor for Thiophene-2-carboxylic Acid. BenchChem.

- [Reference for synthesis and pharmacology of tienilic acid analogs]. PubMed.

- [Reference for mechanism-based inactivation of Cytochrome P450 2C9 by Tienilic Acid]. PMC - NIH.

- Wikipedia. (n.d.). Thiophene.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiopheno[3,4-b]thiophene-2-carboxylic Acid (TMT-TTF). BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. BenchChem.

- [Reference for medicinal chemistry perspectives on thiophene deriv

- [Reference for anticancer activity of thiophene carboxamide deriv

- [Reference for synthesis and pharmacological study of thiophene deriv

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.

- [Reference for a new process to prepare thiophene-2-carbonyl chloride].

- [Reference for development of potential manufacturing routes for substituted thiophenes]. Beilstein Journals.

- [Reference for synthesis and anticancer activity of thiophene-2-carboxamide derivatives and in silico docking studies].

- [Reference for non-acidic mediated Friedel-Craft reaction of thiophene].

- [Reference for new method for the synthesis of 2-thiophenecarboxylic acids].

- [Reference for Hinsberg synthesis of thiophenes].

- BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.

- [Reference for design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide deriv

- [Reference for an analysis of 13C nuclear magnetic resonance substituent chemical shifts]. RSC Publishing.

- [Reference for the preparation of certain esters of 2-thiophene carboxylic acid].

- [Reference for synthesis, pharmacological evaluation, and in-silico studies of thiophene deriv

- [Reference for 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxyl

- [Reference for 1H NMR of methyl thiophene-2-carboxyl

- [Reference for new method for the synthesis of 2-thiophenecarboxylic acids]. Semantic Scholar.

- [Reference for 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters]. Oxford Academic.

- [Reference for structure-activity relationships of PDE5 inhibitors].

- [Reference for ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate].

- [Reference for derivatives and synthesis of heterocyclic compound: thiophene]. Research and Reviews.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- [Reference for synthesis, properties and biological activity of thiophene: a review]. Der Pharma Chemica.

- [Reference for Hinsberg synthesis of thiophene derivatives].

- [Reference for an analysis of 13C nuclear magnetic resonance substituent chemical shifts]. Sci-Hub.

- [Reference for Hinsberg synthesis of thiophene derivatives].

- [Reference for acylation of thiophene].

- [Reference for synthesis of novel 2-aminothiophene-3-carboxyl

- [Reference for Fiesselmann thiophene synthesis c) Hinsberg synthesis].

- [Reference for mass spectra - fragmentation p

- [Reference for mass spectrometry fragmentation p

- Wikipedia. (n.d.). Gewald reaction.

- [Reference for mild liquid-phase friedel-crafts acyl

- [Reference for Hinsberg synthesis of thiophene: application of Stobbe condens

- [Reference for thiophene-2-carboxylic-acid derivatives and process for their preparation].

- [Reference for design, synthesis, and structure–activity relationship study of potent MAPK11 inhibitors].

- [Reference for synthesis, reactions and medicinal uses of thiophene]. Pharmaguideline.

- [Reference for Gewald reaction]. Organic Chemistry Portal.

- [Reference for regioselectivity in Friedel–Crafts acylation of thiophene]. Chemistry Stack Exchange.

- [Reference for mass spectrometry: fragmentation p

- [Reference for mass spectrometry - fragmentation p

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 16. [Synthesis and pharmacology of structural analogs of tienilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.org [mdpi.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. academic.oup.com [academic.oup.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. scienceready.com.au [scienceready.com.au]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

A Theoretical Deep Dive into the Electronic Landscape of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Molecular Capabilities through Computational Chemistry

In the landscape of modern drug discovery and materials science, understanding the intricate electronic properties of a molecule is paramount to predicting its behavior, reactivity, and potential applications. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid, a molecule of significant interest, stands as a compelling case for the power of theoretical and computational studies. Its unique structure, featuring a thiophene ring, a carboxylic acid group, and a chlorophenyl substituent, hints at a rich electronic character that can be harnessed for various purposes, from pharmaceutical development to the creation of novel organic materials.[1]

This technical guide navigates the theoretical framework for characterizing the electronic properties of this compound. We will delve into the core computational methodologies, interpret the resulting electronic parameters, and provide a clear, actionable protocol for researchers seeking to conduct similar in-silico investigations. Our approach is grounded in the principles of Density Functional Theory (DFT), a robust method for probing the quantum mechanical nature of molecules.

I. The Strategic Importance of Electronic Property Analysis

The electronic architecture of a molecule dictates its interactions with its environment. For a potential drug candidate like this compound, understanding its electronic properties can illuminate its mechanism of action, binding affinity to biological targets, and metabolic stability. For materials scientists, these properties can inform the design of organic semiconductors, conductive polymers, and other advanced materials.[1]

Key electronic properties that we will explore include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions and chemical reactivity.[4][5][6]

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from HOMO and LUMO energies, offering quantitative insights into a molecule's reactivity.[7][8]

II. The Computational Microscope: A Protocol for Theoretical Analysis

The following protocol outlines a standard and effective workflow for the theoretical investigation of this compound's electronic properties using Density Functional Theory.

Step-by-Step Computational Workflow

-

Molecular Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.

-

Methodology: Employ DFT calculations, for instance, using the B3LYP functional with a 6-311G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used for these calculations.[9]

-

-

Frequency Calculations:

-

Objective: To confirm that the optimized geometry represents a true energy minimum and to obtain thermodynamic properties.

-

Methodology: Perform frequency calculations at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum.

-

-

Electronic Property Calculations:

-

Objective: To compute the key electronic parameters.

-

Methodology: Using the optimized geometry, perform single-point energy calculations to determine the energies of the HOMO and LUMO. Generate the Molecular Electrostatic Potential map.

-

Analysis: From the HOMO and LUMO energies, calculate the energy gap (ΔE = E_LUMO - E_HOMO) and other global reactivity descriptors.

-

Visualizing the Workflow

Caption: A typical workflow for the computational analysis of molecular electronic properties.

III. Interpreting the Electronic Data: A Representative Analysis

While specific values require actual computation, we can predict the general electronic characteristics of this compound based on the known properties of its constituent functional groups and data from similar thiophene derivatives.[7][9][10]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be delocalized across the electron-rich thiophene ring and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO will likely be distributed over the electron-withdrawing carboxylic acid group and the chlorophenyl moiety, suggesting these regions are susceptible to nucleophilic attack.

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -6.5 to -6.0 | Indicates the energy required to remove an electron (ionization potential). |

| LUMO Energy | -2.0 to -1.5 | Represents the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity.[11] |

Molecular Electrostatic Potential (MEP)

The MEP map would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring, highlighting these as centers of high electron density and potential sites for hydrogen bonding or coordination.[4] Positive potential (blue regions) would be expected around the acidic proton of the carboxylic acid and potentially on the hydrogens of the aromatic rings.[4]

Caption: Conceptual representation of Molecular Electrostatic Potential distribution.

IV. Conclusion: From Theoretical Insights to Practical Applications

The theoretical study of this compound's electronic properties provides a powerful lens through which we can anticipate its chemical behavior. The insights gained from analyzing its frontier molecular orbitals and molecular electrostatic potential can guide the synthesis of novel derivatives with tailored properties for applications in drug design and materials science.[1][3] This in-silico approach not only accelerates the research and development process but also provides a deeper, more fundamental understanding of molecular interactions at the quantum level.

References

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Available from: [Link]

-

Semantic Scholar. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Available from: [Link]

-

ResearchGate. Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. Available from: [Link]

-

ResearchGate. Molecular electrostatic potentials maps of all derivatives under study... Available from: [Link]

-

PubMed. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes. Available from: [Link]

-

ResearchGate. The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. Available from: [Link]

-

RSC Publishing. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Available from: [Link]

-

PubChemLite. This compound (C11H7ClO2S). Available from: [Link]

-

PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

-

PubChem. 5-Chloro-2-thiophenecarboxylic acid. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

-

Sciforum. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Solubility of 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and evaluating the solubility of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid, a molecule of interest in pharmaceutical and materials science research.[1] In the absence of extensive published empirical data, this document synthesizes theoretical prediction methodologies with detailed, field-proven experimental protocols. We introduce the principles of Hansen Solubility Parameters (HSP) to generate a predictive solubility profile across a range of common organic solvents. This theoretical analysis is complemented by a step-by-step guide to the equilibrium shake-flask method, a gold-standard technique for thermodynamic solubility determination. This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a thiophene core, a carboxylic acid functional group, and a chlorophenyl substituent. This unique combination of moieties suggests a complex solubility profile, influenced by polarity, hydrogen bonding capabilities, and aromatic interactions.[1] Understanding its solubility is paramount for a variety of applications, from serving as an intermediate in the synthesis of pharmaceutical agents to its use in the formulation of advanced materials like conductive polymers.[1]